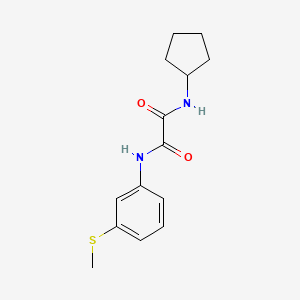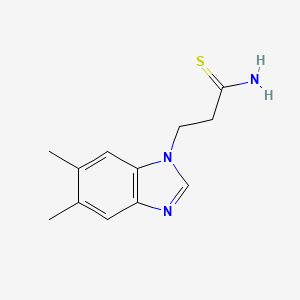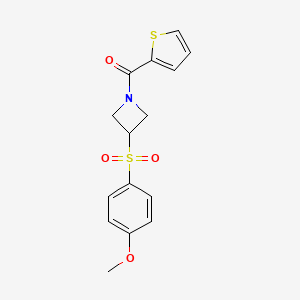![molecular formula C24H25N5O2 B3012469 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 941973-41-7](/img/structure/B3012469.png)
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Phosphodiesterases (PDE) . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (c-AMP) and cyclic guanosine monophosphate (c-GMP), which are important second messengers playing a central role in regulating many relevant cell functions .
Mode of Action
The compound acts as an inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down c-AMP and c-GMP. This leads to an increase in the levels of these second messengers within the cell, amplifying the signal transduction pathways they are involved in .
Biochemical Pathways
The increased levels of c-AMP and c-GMP affect various biochemical pathways. For instance, c-AMP is involved in pathways related to energy metabolism and neurotransmission, while c-GMP plays a role in smooth muscle relaxation . Therefore, the inhibition of PDE5 can have wide-ranging effects on cellular function.
Result of Action
The inhibition of PDE5 by this compound can lead to various molecular and cellular effects. For example, it can potentially be useful as a peripheral vasodilator . By increasing c-GMP levels, it can cause relaxation of smooth muscle cells in blood vessels, leading to vasodilation and increased blood flow .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
The effects of 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with transporters or binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-21(17(2)13-16)29-23-20(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWIJSYFJFWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![2-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B3012390.png)
![1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B3012391.png)
![1-(4-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B3012395.png)
![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)


![2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3012405.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)

